

Application Notes on Chlorinated Butenes as Polymer Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,3-Trichloro-1-butene**

Cat. No.: **B079411**

[Get Quote](#)

A focus on **1,1,3-Trichloro-1-butene** and related compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated unsaturated hydrocarbons are a class of reactive molecules that can serve as valuable intermediates in the synthesis of various organic compounds, including polymers. This document addresses the potential application of **1,1,3-trichloro-1-butene** as an intermediate in polymer production.

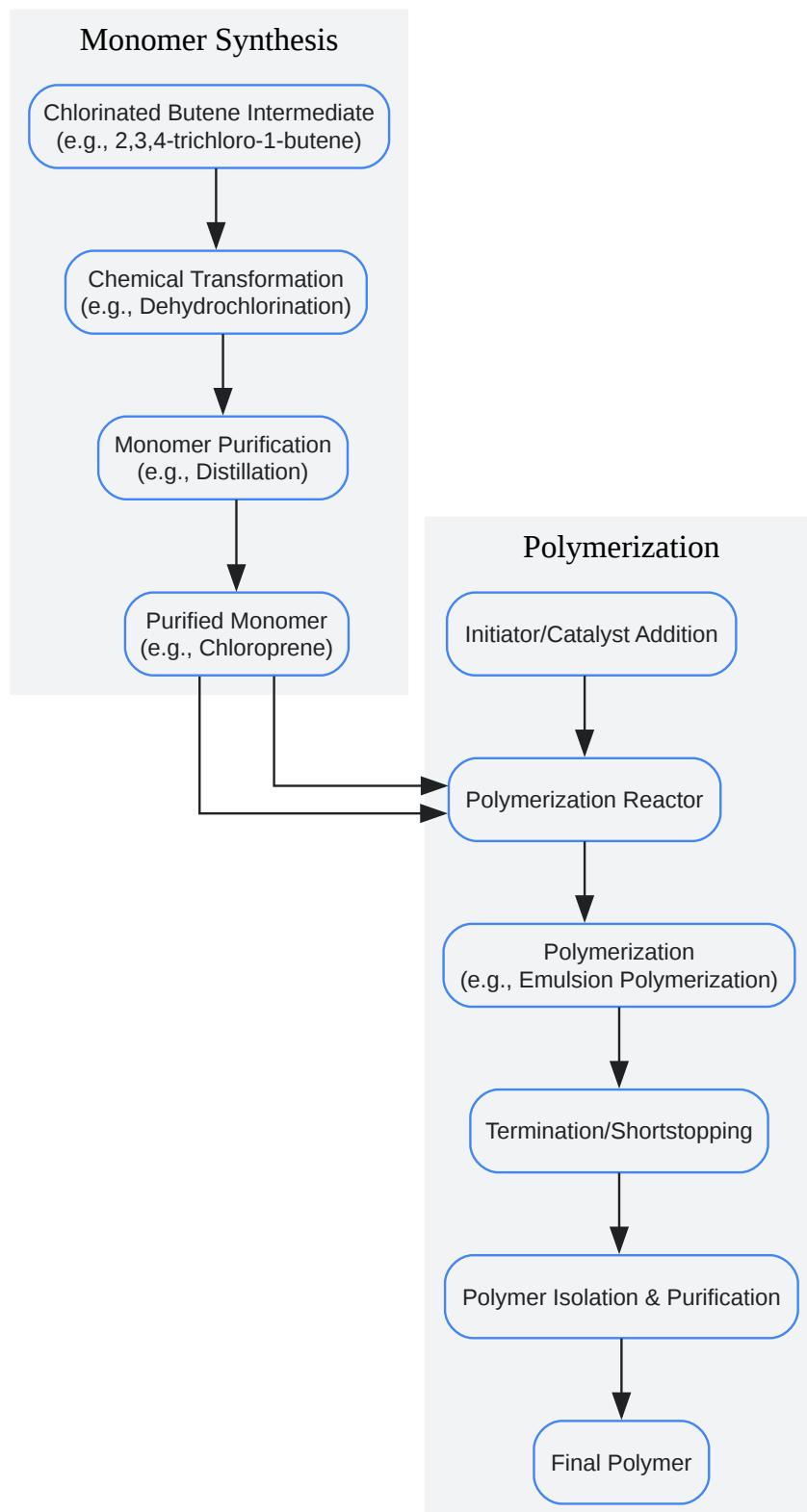
Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of specific, publicly accessible data, application notes, or detailed experimental protocols regarding the direct use of **1,1,3-trichloro-1-butene** as a monomer or a direct intermediate in polymerization processes.

However, to provide relevant context for researchers interested in this area, this document will present the available physicochemical data for **1,1,3-trichloro-1-butene**. Additionally, it will discuss a structurally related isomer, 2,3,4-trichloro-1-butene, which is known to be an intermediate in the industrial production of chloroprene. The polymerization of chloroprene into polychloroprene (Neoprene) will be used as a representative example to illustrate how chlorinated butene derivatives can be utilized in polymer synthesis.

Physicochemical Properties of 1,1,3-Trichloro-1-butene

While its role in polymerization is not documented, the fundamental properties of **1,1,3-trichloro-1-butene** have been characterized. A summary of these properties is provided in the table below.

Property	Value	Reference
CAS Number	13279-86-2	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₅ Cl ₃	[2] [3] [4]
Molecular Weight	159.44 g/mol	[2] [4]
Boiling Point	158.5°C at 760 mmHg	[2]
Density	1.301 g/cm ³	[2]
Flash Point	76.6°C	[2]
Vapor Pressure	3.39 mmHg at 25°C	[2]


A Related Intermediate: 2,3,4-Trichloro-1-butene in Chloroprene Synthesis

In contrast to the lack of information for **1,1,3-trichloro-1-butene**, its isomer, 2,3,4-trichloro-1-butene, is a known intermediate in the synthesis of 2-chloro-1,3-butadiene, commonly known as chloroprene.[\[5\]](#)[\[6\]](#) Chloroprene is the monomer used to produce polychloroprene, a synthetic rubber valued for its chemical and physical resistance.[\[7\]](#)

The general pathway involves the chlorination of butadiene to produce a mixture of dichlorobutenes, which can be further chlorinated and then dehydrochlorinated to yield chloroprene. 2,3,4-trichloro-1-butene is a key intermediate in some of these synthetic routes.

Conceptual Experimental Workflow: From Chlorinated Intermediate to Polymer

While a specific protocol for **1,1,3-trichloro-1-butene** is not available, the following diagram illustrates a generalized workflow for the synthesis of a monomer from a chlorinated intermediate and its subsequent polymerization. This serves as a conceptual guide for researchers.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow from a chlorinated butene intermediate to a final polymer product.

Representative Protocol: Emulsion Polymerization of Chloroprene

As a practical example, the following is a generalized protocol for the free-radical emulsion polymerization of chloroprene. This method is widely used for producing polychloroprene.[\[7\]](#)

Materials:

- Chloroprene monomer (inhibitor removed)
- Deionized, deoxygenated water
- Surfactant (e.g., disproportionated rosin soap)
- Initiator (e.g., potassium persulfate)
- Chain-transfer agent (e.g., n-dodecyl mercaptan)
- pH buffer/adjuster (e.g., sodium hydroxide)
- Shortstop solution (e.g., 4-tert-butylcatechol)
- Nitrogen gas supply

Equipment:

- Jacketed glass reactor with mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet
- Thermostatic water bath
- Syringes for initiator and shortstop addition

Procedure:

- **Reactor Setup:** The reactor system is assembled, cleaned, and dried. The entire system is purged with nitrogen for at least 30 minutes to remove oxygen.
- **Aqueous Phase Preparation:** Deoxygenated water, surfactant, and a pH adjuster are charged into the reactor. The mixture is stirred under a gentle nitrogen stream until all components are dissolved.
- **Emulsification:** The chloroprene monomer and chain-transfer agent are added to the aqueous phase with vigorous stirring to form a stable emulsion.
- **Reaction Initiation:** The reactor contents are brought to the desired temperature (e.g., 40°C). Once the temperature is stable, the initiator solution is injected.
- **Polymerization:** The temperature and stirring are maintained. The reaction progress is monitored by taking samples to determine the percent conversion.
- **Termination:** Once the desired monomer conversion is reached (typically 65-95%), the shortstop solution is added to quench the polymerization.^[7]
- **Polymer Isolation:** The resulting polymer latex can be coagulated, washed, and dried to isolate the solid polychloroprene.

Conclusion

While **1,1,3-trichloro-1-butene** is a known chemical compound, its application as an intermediate in polymer production is not well-documented in publicly available literature. Researchers interested in this specific molecule for polymerization studies may need to conduct exploratory research to determine its reactivity, potential for polymerization, and the properties of any resulting polymers. The information provided on the related compound, 2,3,4-trichloro-1-butene, and the general protocols for chloroprene polymerization can serve as a valuable starting point for designing such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,3-Trichloro-1-butene [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 1,1,3-Trichloro-1-butene - 13279-86-2 | VulcanChem [vulcanchem.com]
- 5. Buy 2,3,4-Trichloro-1-butene | 2431-50-7 [smolecule.com]
- 6. 2,3,4-Trichloro-1-butene | C4H5Cl3 | CID 17073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes on Chlorinated Butenes as Polymer Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079411#1-1-3-trichloro-1-butene-as-an-intermediate-in-polymer-production>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com